Phenylpropiolic acid
Overview
Description
Phenylpropiolic acid is a compound that has garnered interest due to its potential applications in various fields such as pharmaceuticals, cosmetics, and fine chemicals. It is characterized by the presence of a phenyl group and a propiolic acid moiety, which is an acetylenic acid. The interest in phenylpropiolic acid and its derivatives stems from their diverse chemical reactivity and their ability to influence biological systems, such as modifying the affinity of hemoglobin for oxygen .
Synthesis Analysis
The synthesis of phenylpropiolic acid and its derivatives has been explored through various methods. One approach involves the use of an amino-group-transformation biocatalytic cascade, which allows for the synthesis of diverse phenylpropionic acids using simple phenols, pyruvate, and ammonia. This method has been shown to be efficient, with good conversion rates and high enantioselectivities . Another method reported is the microwave-assisted synthesis of substituted 3-phenylpropionic acids from benzaldehydes, which is noted for its convenience and efficiency . Additionally, the synthesis of phenylpropiolic acid oligomers has been achieved through metathesis polymerization using Pd(PPh_3)_2Cl_2 as a catalyst .
Molecular Structure Analysis
The molecular structure of phenylpropiolic acid derivatives has been studied using techniques such as X-ray powder diffraction and quantum mechanical calculations. These studies have revealed details about the crystal structures and electronic properties of these compounds, including the presence of intermolecular hydrogen bonds and the stability indicated by the HOMO-LUMO energy gap . The molecular structure of a novel titanacycle derived from the reaction of phenylpropiolic acid with dimethyltitanocene has also been elucidated through X-ray structure analysis .
Chemical Reactions Analysis
Phenylpropiolic acid undergoes various chemical reactions that have been the subject of research. For instance, the selenodecarboxylation of phenylpropiolic acid derivatives has been shown to lead to the formation of alkynyl selenides and vinyl selenides . The reactivities of substituted phenylpropiolic acids have been measured, providing insights into the inductive and field effects of dipolar substituents . Furthermore, the effects of pH on the synthesis of polyphenylpropiolic acid have been investigated, demonstrating the role of acidification in the polymerization process .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylpropiolic acid and its derivatives have been extensively studied. The oligomers of phenylpropiolic acid are known to be soluble in common polar solvents and exhibit high thermal stability. Their absorption spectra differ significantly from the monomer, indicating changes in electronic transitions within the oligomer skeleton. Fluorescence investigations have shown that these oligomers emit blue light with peak emissions at specific wavelengths depending on the concentration . The polymerization of phenylpropiolic acid into its sodium salt and subsequent acidification to retrieve the acid form has been shown to affect the molecular weight and absorption spectra of the resulting polymer, which also exhibits thermal stability and fluorescence properties .
Scientific Research Applications
Palladium-Catalyzed Decarboxylative Coupling
Phenylpropiolic acid is used in palladium-catalyzed decarboxylative coupling reactions with aryl halides. This process demonstrates high reactivity and tolerance of functional groups like vinyl, ester, ether, ketone, and amine, indicating its versatility in organic synthesis (Moon, Jang & Lee, 2009).
Electrical Effects of Substituent Groups
The reactivities of substituted phenylpropiolic acids have been measured to understand the inductive and field effects in transmitting electrical influences of dipolar substituents to a reactive center. This study contributes to the understanding of electronic effects in organic compounds (Roberts & Carboni, 1955).
Synthesis and Properties in Polymer Science
Phenylpropiolic acid is significant in the synthesis of polymers. By altering pH, the acid can be converted into a salt form and polymerized, leading to materials with unique properties like fluorescence and thermal stability. This is crucial for developing new materials with specific characteristics (Zhen, 2012).
Role in Copper-Catalyzed Reactions
In copper-catalyzed reactions, phenylpropiolic acids are used as alkyne synthons in the hydroboration reaction. This illustrates their utility in forming β-vinylboronates, which are valuable in various synthetic applications (Zhao, Feng & Song, 2016).
Mechanistic Studies in Organic Chemistry
Phenylpropiolic acid is also pivotal in studying the mechanisms of chemical reactions, such as in palladium-catalyzed decarboxylative coupling processes. Understanding these mechanisms can lead to the development of more efficient and selective synthetic methods (Pyo et al., 2012).
Antimicrobial Activities
This compound has shown antimicrobial activities against various bacteria, highlighting its potential in developing new antimicrobial agents or preserving food products (Cueva et al., 2010).
Safety And Hazards
Phenylpropiolic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, and avoid contact with skin and eyes .
properties
IUPAC Name |
3-phenylprop-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNERWVPQCYSMLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060918 | |
Record name | 2-Propynoic acid, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenylpropiolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phenylpropiolic acid | |
CAS RN |
637-44-5 | |
Record name | Phenylpropiolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenylpropiolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylpropiolic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13669 | |
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Record name | 2-Propynoic acid, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2-Propynoic acid, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylpropiolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Phenylpropiolic Acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KE28XZ9GX | |
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Record name | Phenylpropiolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136 - 139 °C | |
Record name | Phenylpropiolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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